molecular formula C20H21N3O2 B297141 3-methoxy-4-(2,7,9-trimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol

3-methoxy-4-(2,7,9-trimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol

Cat. No.: B297141
M. Wt: 335.4 g/mol
InChI Key: PLTVKLXNHYIDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-4-(2,7,9-trimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers. In

Mechanism of Action

The mechanism of action of 3-methoxy-4-(2,7,9-trimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate certain transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which is involved in the regulation of antioxidant responses in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases. It has also been shown to have antitumor effects, which may make it a potential candidate for cancer therapy. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methoxy-4-(2,7,9-trimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol in lab experiments is its well-established synthesis method. This compound can be synthesized in high purity and yield, which is important for reproducibility in scientific research. Additionally, this compound has been extensively studied, and its biological activities are well-characterized. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful consideration should be given to the concentration and duration of exposure to this compound to minimize any adverse effects.

Future Directions

There are several future directions for research on 3-methoxy-4-(2,7,9-trimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of this compound in various types of cancer and to identify the underlying mechanisms of its antitumor effects. Another area of interest is its neuroprotective effects. Studies are needed to determine the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify any potential side effects or toxicities.

Synthesis Methods

The synthesis of 3-methoxy-4-(2,7,9-trimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol involves the reaction of 3-methoxyphenol with 2,7,9-trimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-amine in the presence of a suitable catalyst. The resulting compound can be purified through various methods such as recrystallization or chromatography. The synthesis of this compound has been well-established in the literature, and its purity and yield can be optimized through careful selection of reaction conditions.

Scientific Research Applications

3-methoxy-4-(2,7,9-trimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. Its ability to modulate certain signaling pathways in cells has also been of particular interest to researchers.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

3-methoxy-4-(2,7,9-trimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol

InChI

InChI=1S/C20H21N3O2/c1-11-7-12(2)19-16(8-11)17-9-13(3)22-23(17)20(21-19)15-6-5-14(24)10-18(15)25-4/h5-10,20,22,24H,1-4H3

InChI Key

PLTVKLXNHYIDSI-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C3C=C(NN3C(N=C2C(=C1)C)C4=C(C=C(C=C4)O)OC)C

SMILES

CC1=CC2=C3C=C(NN3C(N=C2C(=C1)C)C4=C(C=C(C=C4)O)OC)C

Canonical SMILES

CC1=CC2=C3C=C(NN3C(N=C2C(=C1)C)C4=C(C=C(C=C4)O)OC)C

Origin of Product

United States

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